Cas no 879213-50-0 (3-(1H-Pyrazol-4-yl)-pyridine)

3-(1H-Pyrazol-4-yl)-pyridine is a heterocyclic compound featuring a pyridine ring linked to a pyrazole moiety, offering versatile reactivity and structural utility in pharmaceutical and agrochemical applications. Its bifunctional nature allows for selective modifications at both the pyridine and pyrazole sites, facilitating the synthesis of complex molecular architectures. The compound's stability under standard conditions and compatibility with common synthetic methodologies make it a valuable intermediate in medicinal chemistry, particularly for kinase inhibitor development. Its electron-rich pyrazole ring enhances binding interactions in bioactive molecules, while the pyridine component contributes to solubility and metabolic stability. This scaffold is widely employed in drug discovery for its balanced physicochemical properties and synthetic accessibility.
3-(1H-Pyrazol-4-yl)-pyridine structure
3-(1H-Pyrazol-4-yl)-pyridine structure
Product name:3-(1H-Pyrazol-4-yl)-pyridine
CAS No:879213-50-0
MF:C8H7N3
MW:145.161280870438
MDL:MFCD05856871
CID:2810927
PubChem ID:1417907

3-(1H-Pyrazol-4-yl)-pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(1H-pyrazol-4-yl)pyridine
    • 3-(1H-Pyrazol-4-yl)-pyridine
    • EKB21350
    • STK684995
    • DB-182525
    • 879213-50-0
    • DTXCID60313926
    • EN300-192816
    • CHEMBL3134494
    • MFCD05856871
    • AS-36727
    • 889-409-0
    • AKOS005598955
    • CS-0238290
    • SCHEMBL369808
    • DTXSID00362877
    • 4-(pyridin-3-yl)pyrazole
    • MDL: MFCD05856871
    • Inchi: InChI=1S/C8H7N3/c1-2-7(4-9-3-1)8-5-10-11-6-8/h1-6H,(H,10,11)
    • InChI Key: KFDSXKNTZIGCHU-UHFFFAOYSA-N
    • SMILES: C1=CC(=CN=C1)C2=CNN=C2

Computed Properties

  • Exact Mass: 145.064
  • Monoisotopic Mass: 145.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.6Ų
  • XLogP3: 0.8

3-(1H-Pyrazol-4-yl)-pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
P847058-50mg
3-(1H-Pyrazol-4-yl)-pyridine
879213-50-0
50mg
$ 295.00 2022-06-03
Alichem
A029198230-5g
3-(1H-pyrazol-4-yl)pyridine
879213-50-0 95%
5g
$2499.00 2023-08-31
Chemenu
CM412842-1g
3-(1H-PYRAZOL-4-YL)PYRIDINE
879213-50-0 95%+
1g
$490 2023-01-03
Enamine
EN300-192816-2.5g
3-(1H-pyrazol-4-yl)pyridine
879213-50-0 95%
2.5g
$802.0 2023-09-17
Enamine
EN300-192816-5g
3-(1H-pyrazol-4-yl)pyridine
879213-50-0 95%
5g
$1379.0 2023-09-17
1PlusChem
1P00GU28-1g
3-(1H-PYRAZOL-4-YL)PYRIDINE
879213-50-0 97%
1g
$306.00 2025-02-27
Enamine
EN300-192816-0.25g
3-(1H-pyrazol-4-yl)pyridine
879213-50-0 95%
0.25g
$226.0 2023-09-17
A2B Chem LLC
AH84656-1g
3-(1H-Pyrazol-4-yl)pyridine
879213-50-0 95%
1g
$959.00 2024-04-19
A2B Chem LLC
AH84656-100mg
3-(1H-Pyrazol-4-yl)pyridine
879213-50-0 95%
100mg
$242.00 2024-04-19
TRC
P847058-5mg
3-(1H-Pyrazol-4-yl)-pyridine
879213-50-0
5mg
$ 50.00 2022-06-03

Additional information on 3-(1H-Pyrazol-4-yl)-pyridine

Professional Introduction to 3-(1H-Pyrazol-4-yl)-pyridine (CAS No. 879213-50-0)

3-(1H-Pyrazol-4-yl)-pyridine, a compound with the CAS number 879213-50-0, has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This heterocyclic molecule, featuring a pyrazole ring linked to a pyridine moiety, exhibits a unique structural framework that makes it a promising candidate for various biological applications. The combination of these two aromatic systems imparts distinct chemical properties, enabling its utility in the design and synthesis of novel therapeutic agents.

The pyrazole and pyridine components of 3-(1H-Pyrazol-4-yl)-pyridine contribute to its versatile reactivity and potential biological activity. Pyrazole derivatives are well-known for their role in medicinal chemistry, often serving as key scaffolds in the development of drugs targeting inflammatory diseases, infectious agents, and even cancer. The pyridine ring, on the other hand, is a common pharmacophore found in numerous bioactive molecules, including antiviral, antibacterial, and anticancer agents. The synergistic effect of these two heterocyclic systems in 3-(1H-Pyrazol-4-yl)-pyridine suggests a broad spectrum of potential applications.

Recent advancements in computational chemistry and molecular modeling have facilitated the exploration of the structural and functional properties of 3-(1H-Pyrazol-4-yl)-pyridine. These studies have highlighted its potential as a ligand in the development of small-molecule inhibitors targeting various enzymes and receptors. For instance, research has demonstrated that derivatives of this compound can interact with enzymes involved in metabolic pathways, making them attractive candidates for treating metabolic disorders.

In addition to its applications in metabolic disease research, 3-(1H-Pyrazol-4-yl)-pyridine has shown promise in the field of oncology. Preclinical studies have indicated that certain analogs of this compound exhibit inhibitory effects on kinases and other enzymes implicated in cancer progression. The pyrazole-pyridine core structure is particularly adept at modulating the activity of these targets, offering a new avenue for developing more effective anticancer therapies.

The synthesis of 3-(1H-Pyrazol-4-yl)-pyridine involves multi-step organic reactions that highlight the compound's synthetic accessibility. Modern synthetic methodologies have been optimized to produce this compound with high yield and purity, facilitating its use in both academic research and industrial applications. The development of efficient synthetic routes has also enabled the preparation of a library of derivatives, allowing researchers to fine-tune the properties of these molecules for specific biological targets.

The pharmacokinetic profile of 3-(1H-Pyrazol-4-yl)-pyridine is another area of active investigation. Studies have focused on understanding how this compound is absorbed, distributed, metabolized, and excreted by the body. These insights are crucial for optimizing drug delivery systems and improving therapeutic outcomes. Advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the metabolic pathways involving this compound.

Furthermore, the role of 3-(1H-Pyrazol-4-yl)-pyridine in drug repurposing has not been overlooked. Given its structural features and reported biological activities, this compound may offer new insights into the treatment of existing diseases when used in novel combinations or formulations. The growing interest in repurposing existing drugs underscores the importance of compounds like 3-(1H-Pyrazol-4-yl)-pyridine as versatile tools in drug discovery.

The future prospects for 3-(1H-Pyrazol-4-yl)-pyridine are promising, with ongoing research aimed at expanding its applications across multiple therapeutic areas. Collaborative efforts between academia and industry are expected to drive innovation in this field, leading to the development of new drugs based on this promising scaffold. As our understanding of biological mechanisms continues to evolve, compounds like 3-(1H-Pyrazol-4-yl)-pyridine will likely play an increasingly important role in addressing unmet medical needs.

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(CAS:879213-50-0)3-(1H-Pyrazol-4-yl)-pyridine
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